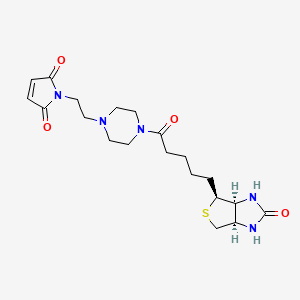
Biotin-PE-maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PE-maleimide: is a biotinylation reagent that is used to label proteins and other molecules containing sulfhydryl groups. This compound is particularly useful in biochemical and molecular biology applications due to its ability to form stable thioether bonds with thiol groups. The biotin moiety allows for strong binding to avidin or streptavidin, making it a valuable tool for various detection and purification methods.
準備方法
Synthetic Routes and Reaction Conditions: Biotin-PE-maleimide is synthesized through a series of chemical reactions that involve the conjugation of biotin to a maleimide group via a polyethylene glycol (PEG) spacer. The typical synthetic route involves the activation of biotin with a suitable activating agent, followed by the reaction with a maleimide-PEG derivative. The reaction conditions usually require a neutral to slightly basic pH (around 7-7.5) and are carried out in aqueous or organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Biotin-PE-maleimide primarily undergoes thiol-maleimide reactions, where the maleimide group reacts with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and efficient under neutral to slightly basic conditions (pH 6.5-7.5) .
Common Reagents and Conditions:
Reagents: Sulfhydryl-containing compounds such as cysteine residues in proteins.
Conditions: Neutral to slightly basic pH (6.5-7.5), aqueous or organic solvents like DMSO or DMF.
Major Products: The major product of the reaction is a biotinylated protein or peptide, where the biotin moiety is covalently attached to the protein via a stable thioether bond .
科学的研究の応用
Chemistry: Biotin-PE-maleimide is used in various chemical applications for the biotinylation of molecules, which facilitates their detection and purification. It is particularly useful in affinity chromatography and enzyme-linked immunosorbent assays (ELISA) .
Biology: In biological research, this compound is used to label proteins, peptides, and other biomolecules. This labeling allows for the study of protein-protein interactions, cellular localization, and protein trafficking .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. The biotinylation of antibodies and other therapeutic proteins enhances their detection and purification, improving the efficacy of diagnostic tests and treatments .
Industry: In industrial applications, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes. Its ability to form stable conjugates with proteins makes it a valuable tool in the biotechnology and pharmaceutical industries .
作用機序
Biotin-PE-maleimide exerts its effects through the formation of stable thioether bonds with sulfhydryl groups on proteins and other molecules. The maleimide group reacts specifically with thiol groups, forming a covalent bond that is stable under physiological conditions. The biotin moiety then allows for strong binding to avidin or streptavidin, facilitating the detection and purification of the biotinylated molecule .
類似化合物との比較
Maleimide-PEG-biotin: Similar to Biotin-PE-maleimide but with different PEG spacer lengths.
Iodoacetyl-PEG-biotin: Another biotinylation reagent that reacts with sulfhydryl groups but uses an iodoacetyl group instead of a maleimide group.
Pyridyldithiol-PEG-biotin: Reacts with sulfhydryl groups to form reversible disulfide bonds
Uniqueness: this compound is unique due to its specific reactivity with sulfhydryl groups and the stability of the thioether bonds it forms. The PEG spacer arm enhances the solubility and reduces steric hindrance, making it more efficient in biotinylation reactions compared to other similar compounds .
特性
分子式 |
C20H29N5O4S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
1-[2-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]piperazin-1-yl]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H29N5O4S/c26-16(4-2-1-3-15-19-14(13-30-15)21-20(29)22-19)24-10-7-23(8-11-24)9-12-25-17(27)5-6-18(25)28/h5-6,14-15,19H,1-4,7-13H2,(H2,21,22,29)/t14-,15-,19-/m0/s1 |
InChIキー |
RJVIONPMLBWCHV-DOXZYTNZSA-N |
異性体SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
正規SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



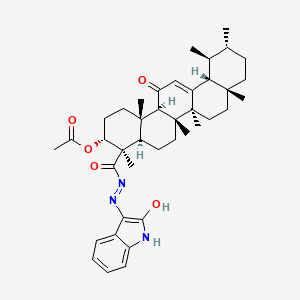
![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

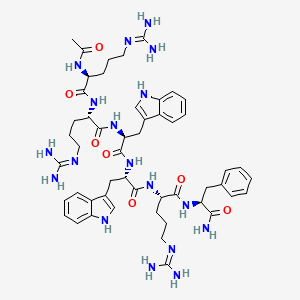
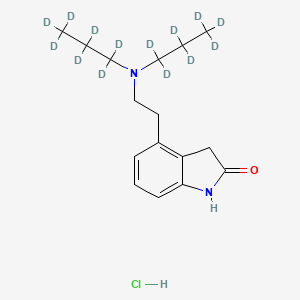
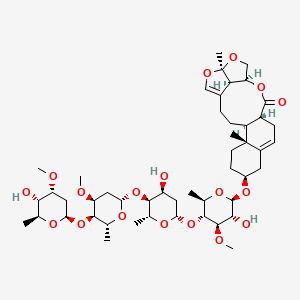
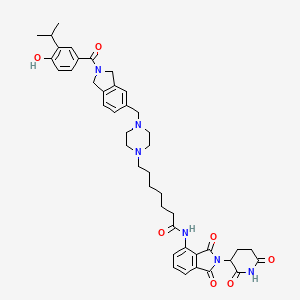
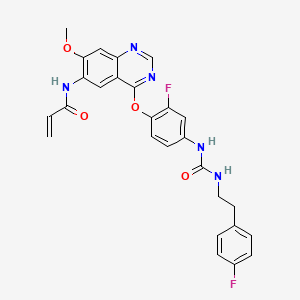
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)


![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
